1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Overview
Description
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Some thiadiazole derivatives have been investigated for their anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Future Directions
The 1,3,4-thiadiazole scaffold has shown potential in drug development against multifactorial diseases . Future research could focus on synthesizing new derivatives and assessing their biological activities. It’s also crucial to conduct more in-depth studies on the safety and efficacy of these compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar 1,3,4-thiadiazole derivatives have been reported to interact with their targets, leading to various changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to induce apoptosis via the caspase-dependent pathway .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, Tebuthiuron, a compound with a similar 1,3,4-thiadiazole ring, has a water solubility of 2.5 g/l at 25 °C , which could influence its absorption and distribution in the body.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . For instance, some compounds activated caspases 3 and 9, leading to apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the stability of 1,3,4-thiadiazole compounds is attributed to their aromaticity, and they exhibit lower toxicity and in vivo stability . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea are largely attributed to its structural features. The thiadiazole ring in the structure is known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the reaction of 4-butoxyphenyl isothiocyanate with 2-fluoroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
1,2,4-Thiadiazole: An isomer of 1,3,4-thiadiazole with different nitrogen atom positions.
1,2,5-Thiadiazole: Another isomer with a unique arrangement of nitrogen atoms.
Uniqueness
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to the presence of both butoxyphenyl and fluorophenyl groups. These substituents can influence the compound’s chemical properties, such as solubility and reactivity, making it distinct from other thiadiazole derivatives.
Properties
IUPAC Name |
1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-2-3-12-26-14-10-8-13(9-11-14)17-23-24-19(27-17)22-18(25)21-16-7-5-4-6-15(16)20/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZRHUMFWRBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364519 | |
Record name | STK565680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6376-25-6 | |
Record name | STK565680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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